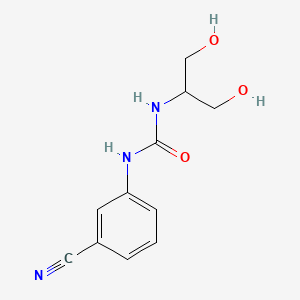![molecular formula C11H15ClN2O4S2 B7590145 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid, also known as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential as a cancer therapeutic.
Mécanisme D'action
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid works by stabilizing the p53 protein, which is often mutated or absent in cancer cells. The p53 protein is a tumor suppressor that helps regulate cell growth and division. When p53 is mutated or absent, cancer cells can grow and divide uncontrollably. 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid binds to the DNA-binding domain of p53, which stabilizes the protein and allows it to function properly. This can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to stabilizing the p53 protein, 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid can also inhibit the activity of certain enzymes involved in cancer cell growth and division. Additionally, 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has been shown to increase the expression of certain genes involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid is that it has shown promising results in preclinical studies, indicating its potential as a cancer therapeutic. Additionally, 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has a relatively simple chemical structure, which makes it easy to synthesize and study in the lab. However, one limitation of 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for research on 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid. One area of interest is the development of new formulations of 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid that can increase its bioavailability and efficacy. Additionally, research could focus on identifying biomarkers that can predict which patients are most likely to respond to 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid treatment. Finally, further studies are needed to determine the safety and efficacy of 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid in clinical trials, which could lead to its eventual approval as a cancer therapeutic.
Méthodes De Synthèse
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-chlorothiophene with methylsulfonyl chloride, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has been extensively studied for its potential as a cancer therapeutic. Research has shown that 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells, particularly those that have mutated p53 genes. Additionally, 1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid has been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S2/c12-10-4-3-9(19-10)6-13-20(17,18)14-5-1-2-8(7-14)11(15)16/h3-4,8,13H,1-2,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKXZJPRDMJCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)NCC2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)
![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)


![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)

![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)